N',N'-Diphenylbenzohydrazide
Overview
Description
N’,N’-Diphenylbenzohydrazide is an organic compound with the molecular formula C19H16N2O. It is a hydrazide derivative of benzoic acid, characterized by the presence of two phenyl groups attached to the nitrogen atoms of the hydrazide moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’,N’-Diphenylbenzohydrazide can be synthesized through the reaction of benzoic acid hydrazide with benzaldehyde. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The reaction mixture is heated to facilitate the condensation reaction, resulting in the formation of N’,N’-Diphenylbenzohydrazide.
Industrial Production Methods
In an industrial setting, the production of N’,N’-Diphenylbenzohydrazide may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’,N’-Diphenylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Azobenzene derivatives.
Reduction: Hydrazine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
N’,N’-Diphenylbenzohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’,N’-Diphenylbenzohydrazide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N’,N’-Diphenylcarbohydrazide
- N’,N’-Diphenylthiourea
- N’,N’-Diphenylurea
Uniqueness
N’,N’-Diphenylbenzohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N',N'-diphenylbenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(16-10-4-1-5-11-16)20-21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMFLONVXSRFAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50914224 | |
Record name | N,N-Diphenylbenzenecarbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50914224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
970-31-0 | |
Record name | NSC43839 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Diphenylbenzenecarbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50914224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the mass spectrometry fragmentation pattern of N,N'-Diphenylbenzohydrazide differ from its related benzohydrazonate isomers?
A: The mass spectrometry study [] highlighted a key difference in the fragmentation pathways of N,N'-Diphenylbenzohydrazide compared to its O- and S-phenylbenzohydrazonate isomers. While the benzohydrazonates readily lose a phenoxy or thiophenoxy radical, or eliminate phenol or thiophenol through a retro 1,3-dipolar cycloaddition, N,N'-Diphenylbenzohydrazide does not exhibit these fragmentation pathways. Instead, evidence suggests a retro Chapman rearrangement occurs during the fragmentation of N,N'-Diphenylthiobenzohydrazide, a related compound. This difference in behavior provides valuable information about the relative bond strengths and stability of the different isomers under mass spectrometry conditions.
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